N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorobenzyl group and a 2,4-dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2,4-dimethylphenol.
Formation of 2-(2,4-dimethylphenoxy)acetic acid: 2,4-dimethylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dimethylphenoxy)acetic acid.
Amidation: The 2-(2,4-dimethylphenoxy)acetic acid is then reacted with 4-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2,4-dimethylphenoxy)acetamide: is similar to other amides with substituted benzyl and phenoxy groups.
N-(4-methylbenzyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with additional chlorine atoms on the phenoxy group.
Uniqueness
This compound is unique due to the specific combination of the 4-chlorobenzyl and 2,4-dimethylphenoxy groups. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJPCAZSFSNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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